molecular formula C27H21NO2S B14949506 N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide

N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide

Katalognummer: B14949506
Molekulargewicht: 423.5 g/mol
InChI-Schlüssel: MUDCLDHDAJDIDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide is a complex organic compound with the molecular formula C27H21NO2S It is characterized by the presence of a phenylsulfanyl group attached to a phenyl ring, which is further connected to a xanthenyl acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Phenylsulfanyl Intermediate: The phenylsulfanyl group is introduced to the phenyl ring through a nucleophilic substitution reaction.

    Coupling with Xanthenyl Acetamide: The intermediate is then coupled with xanthenyl acetamide under specific reaction conditions, often involving the use of catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the phenylsulfanyl group back to a thiol.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), ethanol.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The xanthenyl acetamide moiety may also contribute to its biological effects by enhancing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-phenyl-2-(phenylsulfanyl)acetamide: Similar structure but lacks the xanthenyl group.

    N-(2-phenylsulfanylphenyl)-2-(9H-xanthen-9-yl)acetamide: Very similar structure with slight variations in the positioning of functional groups.

Uniqueness

N-[2-(phenylsulfanyl)phenyl]-2-(9H-xanthen-9-yl)acetamide is unique due to the presence of both the phenylsulfanyl and xanthenyl acetamide moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C27H21NO2S

Molekulargewicht

423.5 g/mol

IUPAC-Name

N-(2-phenylsulfanylphenyl)-2-(9H-xanthen-9-yl)acetamide

InChI

InChI=1S/C27H21NO2S/c29-27(28-23-14-6-9-17-26(23)31-19-10-2-1-3-11-19)18-22-20-12-4-7-15-24(20)30-25-16-8-5-13-21(22)25/h1-17,22H,18H2,(H,28,29)

InChI-Schlüssel

MUDCLDHDAJDIDI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)CC3C4=CC=CC=C4OC5=CC=CC=C35

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.